Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate
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Overview
Description
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is known for its complex molecular arrangement, which includes a benzothiophene ring, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 3-methylbenzothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate can be compared with other similar compounds, such as:
- Ethyl N-[(2-benzothiazolyl)methylideneamino]carbamate
- Ethyl N-[(3-methylbenzofuran-2-yl)methylideneamino]carbamate
These compounds share structural similarities but differ in their specific functional groups and overall molecular arrangement. The unique benzothiophene ring in this compound distinguishes it from its analogs, contributing to its distinct chemical and biological properties.
Properties
CAS No. |
4766-56-7 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl N-[(3-methyl-1-benzothiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-14-8-12-9(2)10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
FZXMLXRQTKTENM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
Canonical SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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